In Vivo Antimineralocorticoid Potency: 8.6-Fold Superiority Over Spironolactone in the Rat Renal Model
In a direct head-to-head comparison conducted in adrenalectomized, glucocorticoid-treated rats, spirorenone demonstrated 8.6 times the antialdosterone potency of spironolactone, measured by inhibition of aldosterone-induced changes in urinary sodium and potassium excretion [1]. Notably, this 8.6-fold potency advantage was observed despite spirorenone displaying lower in vitro affinity for the mineralocorticoid receptor (MCR) than spironolactone, suggesting the involvement of active metabolites or non-competitive mechanisms in its in vivo action. Four structural derivatives of spirorenone were simultaneously evaluated in the same study: the C1/C2 saturated derivative (dihydrospirorenone) retained 7.6-fold potency with 2-fold higher MCR binding than spironolactone, while the 17-spiroether derivative showed only 1.7-fold potency [1].
| Evidence Dimension | In vivo antialdosterone potency (renal sodium/potassium excretion assay) |
|---|---|
| Target Compound Data | 8.6 × potency of spironolactone (indexed to spironolactone = 1.0) |
| Comparator Or Baseline | Spironolactone (baseline = 1.0); dihydrospirorenone (7.6 ×); 17-spiroether derivative (1.7 ×); 17β-hydroxy analogue (1.3 ×) |
| Quantified Difference | Spirorenone is 8.6-fold more potent than spironolactone and 1.13-fold more potent than its own C1/C2 saturated derivative (dihydrospirorenone) |
| Conditions | Adrenalectomized, glucocorticoid-treated male rats; aldosterone infusion (s.c.); oral administration of test compounds; urinary Na+/K+ excretion endpoint |
Why This Matters
Researchers requiring maximal in vivo MRA efficacy in rodent models can achieve equivalent antialdosterone effects with approximately 88% less compound mass compared to spironolactone, reducing both per-experiment cost and potential vehicle-related artifacts.
- [1] Casals-Stenzel J, Buse M, Wambach G, Losert W. The renal action of spirorenone and other 6β,7β;15β,16β-dimethylene-17-spirolactones, a new type of steroidal aldosterone antagonists. Arzneimittelforschung. 1984;34(3):298-305. PMID: 6329237. View Source
